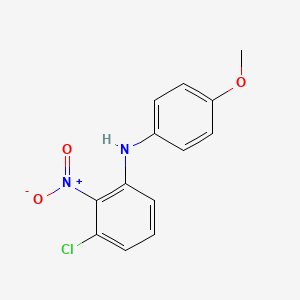

3-Chloro-2-nitro p-Anisidine

描述

Contextual Significance of Halogenated and Nitro-Substituted Aromatic Amines

The introduction of halogen and nitro groups onto the aromatic ring of amines, such as anisidine, significantly alters their chemical reactivity and opens up new avenues for synthesis. researchgate.net Halogen atoms, like chlorine, can act as leaving groups in nucleophilic substitution reactions, while nitro groups are strongly electron-withdrawing, influencing the regioselectivity of further electrophilic aromatic substitutions. smolecule.comsundarbanmahavidyalaya.in This dual functionality makes halogenated and nitro-substituted aromatic amines highly valuable precursors in the creation of complex organic molecules. numberanalytics.comresearchgate.net They are instrumental in synthesizing a variety of compounds, from pigments to pharmaceuticals. nih.goviarc.frnih.gov

The properties of aromatic amines are significantly influenced by the substituents on the aromatic ring. Electron-donating groups can increase the basicity and nucleophilicity of aromatic amines, whereas electron-withdrawing groups, such as nitro groups, can decrease these properties. numberanalytics.com

Academic Rationale for Investigating 3-Chloro-2-nitro-p-Anisidine

The specific compound, 3-Chloro-2-nitro-p-anisidine, presents a unique combination of functional groups that makes it a subject of academic interest. Its structure, featuring a chlorine atom, a nitro group, and a methoxy (B1213986) group on an aniline (B41778) backbone, provides multiple reaction sites. smolecule.com The presence of both a chloro and a nitro group on the aromatic ring of p-anisidine (B42471) significantly influences its reactivity. smolecule.com This makes it a valuable intermediate in the synthesis of azo dyes and other colorants. smolecule.com

The study of this compound allows researchers to explore the interplay of these functional groups and their directing effects in various chemical transformations. Understanding its reactivity is crucial for designing synthetic pathways to novel and potentially useful molecules.

Scope and Objectives of the Research Outline

This article aims to provide a focused examination of 3-Chloro-2-nitro-p-anisidine. The primary objectives are to detail its chemical and physical properties, explore its synthesis, and discuss its known reactivity and applications in organic synthesis. The information presented is based on established chemical principles and research findings.

Chemical and Physical Properties of 3-Chloro-2-nitro-p-Anisidine

The properties of 3-Chloro-2-nitro-p-anisidine are dictated by its molecular structure.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

| Appearance | Crystalline solid |

Synthesis and Reactivity

The synthesis of 3-Chloro-2-nitro-p-anisidine typically involves multi-step procedures starting from more common reagents.

One potential synthetic route could involve the nitration and subsequent chlorination of p-anisidine. The nitration of p-anisidine is a known process. orgsyn.org For instance, p-anisidine can be acetylated first to protect the amino group, then nitrated, and finally hydrolyzed to yield 2-nitro-p-anisidine. orgsyn.org Subsequent chlorination would then introduce the chlorine atom at the 3-position.

The reactivity of 3-Chloro-2-nitro-p-anisidine is characterized by the functional groups present:

Nitro Group Reduction: The nitro group can be reduced to an amino group, a common transformation in the synthesis of more complex amines. smolecule.com

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, although the electron-donating methoxy group might influence the reaction conditions required. smolecule.com

Electrophilic Aromatic Substitution: The existing substituents will direct any further electrophilic attack on the aromatic ring. The strong electron-withdrawing nitro group and the electron-donating methoxy and amino groups will have competing directing effects. smolecule.com

Structure

3D Structure

属性

分子式 |

C13H11ClN2O3 |

|---|---|

分子量 |

278.69 g/mol |

IUPAC 名称 |

3-chloro-N-(4-methoxyphenyl)-2-nitroaniline |

InChI |

InChI=1S/C13H11ClN2O3/c1-19-10-7-5-9(6-8-10)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3 |

InChI 键 |

KPXMOHMQCLQOJZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Substitution Pattern Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-Chloro-2-nitro-p-anisidine, with its trisubstituted aromatic ring, NMR is crucial for confirming the specific substitution pattern among other possible isomers.

While specific experimental spectra for 3-Chloro-2-nitro-p-anisidine are not widely published, the expected chemical shifts can be accurately predicted based on the well-established electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, the nitro (-NO₂) group is a strong electron-withdrawing group, and the chloro (-Cl) group is an electron-withdrawing but ortho, para-directing group.

In ¹H NMR, the aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. These protons are in different chemical environments and would appear as doublets due to coupling with each other. The proton at C-6 (H-6) would be downfield due to the deshielding effect of the adjacent electron-withdrawing nitro group. The proton at C-5 (H-5) would be upfield relative to H-6. The methoxy group protons would appear as a sharp singlet in the upfield region.

In ¹³C NMR, six distinct signals are expected for the aromatic carbons, as they are all chemically non-equivalent. The carbon bearing the methoxy group (C-4) would be significantly downfield. The carbons bearing the nitro (C-2) and chloro (C-3) groups would also be deshielded. The quaternary carbon (C-1) would likely have a weak signal. The protonated carbons (C-5 and C-6) would appear in the typical aromatic region, with their specific shifts influenced by the surrounding substituents.

Predicted NMR Data for 3-Chloro-2-nitro-p-anisidine

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-5 | ~7.0 - 7.2 (d) | ~115 - 120 |

| H-6 | ~7.8 - 8.0 (d) | ~125 - 130 |

| -OCH₃ | ~3.9 - 4.1 (s) | ~56 - 58 |

| C-1 | N/A | ~140 - 145 |

| C-2 | N/A | ~148 - 152 |

| C-3 | N/A | ~120 - 125 |

| C-4 | N/A | ~155 - 160 |

Note: Predicted values are based on additive models and data from structurally similar compounds. s = singlet, d = doublet.

To unambiguously confirm the predicted structure and assign all signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Chloro-2-nitro-p-anisidine, a cross-peak would be observed between the signals for H-5 and H-6, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show a correlation between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal. It would also link the methoxy proton singlet to the methoxy carbon signal.

The methoxy protons (~4.0 ppm) showing a strong correlation to C-4 (~157 ppm).

Proton H-5 (~7.1 ppm) showing correlations to C-1, C-3, and C-4.

Proton H-6 (~7.9 ppm) showing correlations to C-1, C-2, and C-4.

These HMBC correlations would provide definitive proof of the connectivity, confirming the placement of the chloro, nitro, and methoxy groups relative to each other and the aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion. The calculated exact mass of 3-Chloro-2-nitro-p-anisidine (C₇H₆ClNO₃) is 187.00362 Da. nih.govnih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak (¹⁸⁹[M]⁺) that is approximately one-third the intensity of the main M+ peak (¹⁸⁷[M]⁺), reflecting the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The resulting fragmentation pattern provides valuable structural information. For 3-Chloro-2-nitro-p-anisidine, fragmentation is expected to occur via pathways characteristic of aromatic nitro compounds and anisoles. miamioh.edunih.gov

A plausible fragmentation pathway would involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation.

Loss of a nitro group (•NO₂) or nitric oxide (•NO). The loss of •NO is common from ortho-nitro substituted compounds.

Subsequent loss of carbon monoxide (CO) is a common fragmentation step for phenolic ions.

Plausible MS/MS Fragmentation Data for 3-Chloro-2-nitro-p-anisidine

| m/z (Mass/Charge) | Proposed Fragment | Proposed Neutral Loss |

| 187.00 | [C₇H₆ClNO₃]⁺ | (Molecular Ion) |

| 172.00 | [C₆H₃ClNO₃]⁺ | •CH₃ |

| 157.00 | [C₇H₆ClO₂]⁺ | •NO |

| 141.02 | [C₇H₆ClNO₂]⁺ | O |

| 129.01 | [C₆H₃ClO₂]⁺ | •CH₃, CO |

| 111.98 | [C₇H₆Cl]⁺ | •NO₂, O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An FTIR spectrum of the compound would show several key absorption bands. nih.gov The most diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro group. The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage is confirmed by a strong C-O-C stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group, which may be weaker in the IR spectrum, typically gives a strong Raman signal.

Characteristic Vibrational Frequencies for 3-Chloro-2-nitro-p-anisidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Nitro (N=O) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1340 - 1370 | Strong |

| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 | Medium |

Vibrational Analysis of Nitro and Amino Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 3-Chloro-2-nitro-p-anisidine, the most prominent and diagnostic signals arise from the nitro (NO₂) and amino (NH₂) groups.

The nitro group gives rise to two particularly strong and characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The precise positions of these bands are sensitive to the electronic environment; electron-donating groups on the aromatic ring can lower these frequencies, while electron-withdrawing groups can increase them. Additional vibrational modes for the nitro group, such as the scissoring (in-plane bending) vibration, are expected around 850 cm⁻¹.

The primary amino group (-NH₂) is characterized by N-H stretching and bending vibrations. Typically, two bands are observed for the N-H stretching modes in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. nih.gov The involvement of the amino group in hydrogen bonding significantly affects these bands, typically causing them to broaden and shift to lower wavenumbers. An in-plane scissoring (bending) vibration for the NH₂ group is usually found in the 1650-1580 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch (νₐₛ) | 1550 - 1475 |

| Symmetric Stretch (νₛ) | 1360 - 1290 | |

| Scissoring (Bending) (δ) | ~850 | |

| Amino (NH₂) | Asymmetric Stretch (νₐₛ) | 3500 - 3400 |

| Symmetric Stretch (νₛ) | 3400 - 3300 | |

| Scissoring (Bending) (δ) | 1650 - 1580 |

Characteristic Absorption Bands for Halogenated Aromatic Systems

The vibrational spectrum of 3-Chloro-2-nitro-p-anisidine is also defined by bands originating from the substituted benzene ring. Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (in the 3100-3000 cm⁻¹ range).

The carbon-carbon stretching vibrations within the aromatic ring (ν C=C) produce a series of characteristic bands, often of variable intensity, in the 1625-1400 cm⁻¹ region. The presence of substituents influences the position and intensity of these absorptions.

The out-of-plane C-H bending vibrations (γ C-H), found in the 900-675 cm⁻¹ region, are highly diagnostic of the substitution pattern on the benzene ring. For the 1,2,3,4-tetrasubstituted pattern of 3-Chloro-2-nitro-p-anisidine, which has two adjacent free hydrogen atoms, a strong absorption band would be expected in the 840-800 cm⁻¹ range.

Finally, the carbon-chlorine (C-Cl) stretching vibration (ν C-Cl) for aryl chlorides is typically observed as a strong band in the fingerprint region, usually between 1100 and 800 cm⁻¹, although its exact position can be influenced by coupling with other vibrations. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (ν) | 3100 - 3000 |

| Aromatic C=C Ring Stretch (ν) | 1625 - 1400 |

| Aromatic C-H Out-of-Plane Bend (γ) | 840 - 800 |

| Aryl C-Cl Stretch (ν) | 1100 - 800 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography stands as the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com It provides unequivocal data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While a specific crystal structure determination for 3-Chloro-2-nitro-p-anisidine has not been identified in the reviewed literature, the methodologies and expected outcomes can be described in detail.

Single-Crystal X-ray Diffraction Methodologies

The process of determining a molecular structure via single-crystal X-ray diffraction is a well-established methodology for small organic compounds. excillum.com The first critical step is the growth of high-quality single crystals, which can be achieved through techniques such as slow evaporation from a suitable solvent.

Once a suitable crystal is obtained, it is mounted on a goniometer head on a diffractometer. creative-biostructure.com The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. Monochromatic X-rays (commonly from a Mo or Cu source) are directed at the crystal. As the crystal is rotated, a large number of diffraction spots are produced, and their positions and intensities are recorded by a detector. creative-biostructure.com

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods, which leads to a preliminary structural model. This model is then refined using iterative least-squares algorithms, which adjust atomic positions, site occupancies, and thermal displacement parameters to achieve the best possible fit between the calculated and experimentally observed diffraction data. acs.org The final refined structure provides highly accurate and precise information on the molecular geometry.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 3-Chloro-2-nitro-p-anisidine would be dictated by a variety of intermolecular interactions, with hydrogen bonding being the most significant. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of both the nitro group (-NO₂) and the methoxy group (-OCH₃) are effective hydrogen bond acceptors.

It is highly probable that the primary hydrogen bonding motif would involve the amino group donating its protons to the oxygen atoms of the nitro groups of adjacent molecules (N-H···O=N). researchgate.net This type of interaction is a common and structure-directing feature in the crystal structures of many substituted nitroanilines, often leading to the formation of chains or sheets. nih.govmdpi.com

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Amino (N-H) | Nitro (O=N) | Primary structure-directing motif (chains/sheets) |

| Weak Hydrogen Bond | Amino (N-H) | Methoxy (O-CH₃) | Secondary linking of primary motifs |

| Weak Hydrogen Bond | Aromatic (C-H) | Nitro (O=N), Methoxy (O-CH₃) | Stabilizing 3D network |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizing packing of aromatic systems |

| Halogen Bond | C-Cl | Nitro (O=N), Amino (N) | Directional interaction contributing to packing |

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Nitro P Anisidine

Reactions at the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 3-Chloro-2-nitro-p-anisidine is complex due to the presence of both activating and deactivating groups. The amino and methoxy (B1213986) groups are strong activators, directing electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivator, directing incoming groups to the meta position, while the chlorine atom is a weak deactivator but directs ortho and para.

Further electrophilic aromatic substitution on the 3-Chloro-2-nitro-p-anisidine ring is challenging. The strong electron-withdrawing nature of the nitro group, combined with the mild deactivating effect of the chlorine, significantly reduces the nucleophilicity of the aromatic ring libretexts.org. While the amino and methoxy groups are powerful activators, the available positions on the ring are sterically hindered and electronically influenced by the deactivating groups.

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

| -NH₂ | 1 | Activating | Strong | Ortho, Para |

| -NO₂ | 2 | Deactivating | Strong | Meta |

| -Cl | 3 | Deactivating | Weak | Ortho, Para |

| -OCH₃ | 4 | Activating | Strong | Ortho, Para |

The structure of 3-Chloro-2-nitro-p-anisidine is well-suited for nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the ring for nucleophilic attack at the carbon bearing the chlorine libretexts.orglibretexts.org. This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance libretexts.orgnih.gov.

The chlorine atom can be displaced by a variety of strong nucleophiles. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules. For instance, similar compounds like 3-chloro-2-nitrotoluene are noted for their high reactivity, where the chlorine is easily replaced by nucleophiles such as sodium alkylates, sodium phenolates, ammonia, or various amines google.com.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | NaOH | Substituted Phenol |

| Alkoxide | NaOCH₃ | Substituted Anisole |

| Ammonia | NH₃ | Substituted Aniline (B41778) |

| Primary/Secondary Amine | RNH₂ / R₂NH | Substituted N-Aryl Amine |

| Thiolate | NaSR | Substituted Thioether |

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile functional group that can undergo several important chemical transformations.

The amino group of 3-Chloro-2-nitro-p-anisidine can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) google.comgoogle.com.

The resulting diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of substituents in Sandmeyer-type reactions. It can also react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form highly colored azo dyes. The general scheme for diazotization is robust and applicable to a wide array of substituted anilines acs.org.

The amino group can readily react with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amide. This acylation reaction is often used to protect the amino group during other chemical transformations, such as nitration or oxidation orgsyn.org. The acetylation of p-anisidine (B42471), a related compound, proceeds efficiently to produce N-acetyl-p-anisidine researchgate.netresearchgate.net. Similarly, 3-Chloro-2-nitro-p-anisidine would be expected to form N-(3-chloro-4-methoxy-2-nitrophenyl)acetamide under these conditions. Alkylation of the amino group is also possible but can sometimes lead to mixtures of mono- and di-alkylated products.

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | -NH₂ → -N₂⁺Cl⁻ |

| Acylation (Acetylation) | Acetic Anhydride or Acetyl Chloride | -NH₂ → -NHCOCH₃ |

Reactions Involving the Nitro Group

The most significant reaction of the nitro group in aromatic compounds is its reduction to a primary amino group. This transformation is a cornerstone of synthetic organic chemistry, particularly in the production of dyes and pharmaceuticals, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group masterorganicchemistry.com.

A wide variety of reagents and conditions can be employed to achieve this reduction, offering chemists the ability to select for chemoselectivity when other reducible functional groups are present organic-chemistry.org. Common methods include catalytic hydrogenation and reduction with metals in acidic media masterorganicchemistry.comcommonorganicchemistry.com.

| Method | Reagents/Catalyst | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | A very common and efficient method, but can also reduce other functional groups (e.g., alkenes) and may cause dehalogenation commonorganicchemistry.com. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Effective for nitro group reduction and less likely to cause dehalogenation of aromatic chlorides compared to Pd/C masterorganicchemistry.comcommonorganicchemistry.com. |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | A classic, mild, and often chemoselective method for reducing nitro groups commonorganicchemistry.comwikipedia.org. |

| Metal/Acid Reduction | Sn, HCl | An effective historical method for nitro group reduction. |

| Metal/Acid Reduction | Zn, Acetic Acid | Provides a mild method for reducing nitro groups in the presence of other reducible groups commonorganicchemistry.com. |

| Metal Salt Reduction | Tin(II) chloride (SnCl₂) | A mild reagent that can selectively reduce nitro groups in the presence of other sensitive functionalities commonorganicchemistry.comwikipedia.org. |

The reduction of 3-Chloro-2-nitro-p-anisidine would yield 3-chloro-4-methoxy-1,2-diaminobenzene, a highly functionalized compound that could serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation for nitroaromatic compounds. For 3-Chloro-2-nitro-p-anisidine, this conversion to 3-chloro-4-methoxybenzene-1,2-diamine is significant as it yields a highly functionalized diamine intermediate, useful in the synthesis of heterocyclic compounds. The primary challenge in this reduction is chemoselectivity—achieving the reduction of the nitro group without affecting the chloro substituent (hydrodehalogenation).

Several established methods are applicable for this transformation, each with distinct advantages regarding selectivity and reaction conditions.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The choice of catalyst is critical to prevent the undesired removal of the chlorine atom. While Palladium on carbon (Pd/C) is a common and efficient catalyst for nitro reduction, it can also catalyze hydrodehalogenation. commonorganicchemistry.com Raney Nickel is often a preferred alternative for halogenated nitroaromatics as it generally shows lower dehalogenation activity. commonorganicchemistry.com Platinum-based catalysts, such as Platinum(IV) oxide, are also effective. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Metal-Based Reductions: The use of metals in acidic or neutral media offers a classic and effective route for nitro group reduction. Reagents such as iron powder in acetic acid or ammonium chloride, zinc dust in acidic solutions, or tin(II) chloride in concentrated hydrochloric acid are commonly employed. commonorganicchemistry.com These methods are often highly chemoselective, leaving sensitive functional groups like halogens intact. For instance, the reduction of p-chloronitrobenzene to p-chloroaniline is efficiently achieved using this class of reagents. acs.org

Transfer Hydrogenation: In this variation of catalytic hydrogenation, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include hydrazine (B178648), ammonium formate, or cyclohexene, used in conjunction with a catalyst like Pd/C or Raney Nickel. This method can sometimes offer enhanced selectivity.

Metal-Free Reductions: Modern methods have been developed that avoid the use of heavy metals. One such method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine base. This system has been shown to reduce a wide range of aromatic and aliphatic nitro compounds to their corresponding amines in high yields under mild conditions. beilstein-journals.org

| Reduction Method | Typical Reagents | Key Advantages | Potential Drawbacks |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction | Risk of hydrodehalogenation with Pd/C |

| Metal/Acid Reduction | Fe/AcOH, Zn/HCl, SnCl₂/HCl | High chemoselectivity, cost-effective | Stoichiometric amounts of metal required, acidic waste |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, often selective | Can be slower than direct hydrogenation |

| Metal-Free Reduction | HSiCl₃, Et₃N | Avoids heavy metals, mild conditions | Reagents are moisture-sensitive |

Nucleophilic Displacement of Nitro Group (if applicable)

Direct nucleophilic aromatic substitution (SNAr) of a nitro group is generally challenging as nitrite (NO₂⁻) is a poor leaving group compared to halides. rsc.org This type of reaction is typically only feasible when the aromatic ring is highly activated by multiple strong electron-withdrawing groups. acs.org For 3-Chloro-2-nitro-p-anisidine, direct displacement of the nitro group by common nucleophiles (e.g., alkoxides, amines) is not a primary reaction pathway. The chloro group is a much better leaving group and is activated for SNAr by the same ortho-nitro group that would need to be displaced.

However, the transformation of the nitro group into a better leaving group or its displacement via transition-metal catalysis represents a viable, though more complex, pathway. Recent advancements in cross-coupling chemistry have shown that nitroarenes can serve as electrophilic partners in reactions like the Suzuki-Miyaura coupling. mdpi.comnih.gov In these processes, a palladium catalyst facilitates the oxidative addition into the C–NO₂ bond, enabling the displacement of the nitro group by an organoboron reagent. nih.govorganic-chemistry.org This denitrative coupling allows for the formation of a new carbon-carbon bond at the position of the original nitro group, representing a powerful, albeit indirect, nucleophilic displacement pathway.

Reactions Involving the Chloro Group

The chlorine atom in 3-Chloro-2-nitro-p-anisidine is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement significantly influences its reactivity, making it susceptible to both palladium-catalyzed cross-coupling and nucleophilic displacement reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent in 3-Chloro-2-nitro-p-anisidine serves as a suitable electrophilic partner for these transformations. The key initial step in the catalytic cycles of these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. This step is generally more challenging for aryl chlorides than for the corresponding bromides or iodides but is significantly facilitated by the presence of the ortho-nitro group, which lowers the electron density at the carbon atom bearing the chlorine. diva-portal.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. organic-chemistry.orgyoutube.com It is a versatile method for creating new aryl-aryl or aryl-alkyl bonds. For a substrate like 3-Chloro-2-nitro-p-anisidine, this would allow for the introduction of a wide variety of substituents at the C-3 position. The choice of a suitable palladium catalyst and ligand, such as those based on bulky, electron-rich phosphines (e.g., XPhos), is crucial for achieving high yields with aryl chlorides. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring. A palladium catalyst and a base are required, and the reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of arylalkynes. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free protocols have also been developed. organic-chemistry.orgresearchgate.net

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalytic System |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | C(aryl)-C(R) | Pd(0) catalyst, Ligand, Base |

| Heck | Alkene (R-CH=CH₂) | C(aryl)-C(alkenyl) | Pd(0) catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | Pd(0) catalyst, Cu(I) salt, Amine Base |

Nucleophilic Displacement Reactions of Halogen

The chlorine atom of 3-Chloro-2-nitro-p-anisidine is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the adjacent electron-withdrawing nitro group. The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is the key to this reaction. The negative charge of the intermediate is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction feasible under relatively mild conditions. youtube.comlibretexts.org A wide range of nucleophiles can participate in this reaction, including:

Alkoxides (e.g., sodium methoxide) to form ethers.

Amines (primary or secondary) to form substituted anilines.

Thiolates (e.g., sodium thiophenoxide) to form thioethers.

This reactivity allows for the straightforward introduction of various functional groups at the C-3 position of the molecule.

Degradation Studies: Photochemical and Chemical Stability in Environmental Mimicry

The environmental fate of substituted anilines and nitroaromatic compounds is of significant interest due to their potential toxicity and persistence. While specific degradation studies on 3-Chloro-2-nitro-p-anisidine are not extensively documented, its stability and degradation pathways can be inferred from studies on analogous compounds. The presence of the nitro group makes the molecule susceptible to photolytic degradation.

Mechanisms of Photolytic Degradation

The photolysis of nitroaromatic compounds in aqueous environments is initiated by the absorption of UV radiation, which excites the nitro group. acs.org Based on studies of nitrobenzene and nitrophenols, several degradation mechanisms are plausible for 3-Chloro-2-nitro-p-anisidine. nih.govnih.gov

A primary proposed pathway involves an intramolecular nitro-nitrite rearrangement . Upon photoexcitation, the nitro group (Ar-NO₂) can rearrange to an aryl nitrite (Ar-O-N=O). This nitrite ester is unstable and can subsequently cleave to form an aryloxy radical (Ar-O•) and nitric oxide (•NO). nih.gov

The resulting aryloxy radical is highly reactive and can undergo several subsequent reactions in an aqueous, oxygenated environment:

Hydroxylation: The radical can react with water or hydroxyl radicals (formed from other photochemical processes) to introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of chlorinated and/or nitrated phenol and catechol derivatives.

Denitration/Dechlorination: Further degradation can lead to the displacement of the nitro and chloro groups, releasing nitrite (NO₂⁻), nitrate (NO₃⁻), and chloride (Cl⁻) ions into the solution. nih.gov

Ring Cleavage: Ultimately, the aromatic ring can be opened by oxidative processes, leading to the formation of smaller aliphatic acids and, eventually, complete mineralization to CO₂, H₂O, and inorganic ions.

Applications in Advanced Materials and Fine Chemical Synthesis Excluding Biological/pharmaceutical End Products

Precursor for Organic Pigments and Dyes

The primary amine group on the 3-Chloro-2-nitro-p-anisidine molecule is the key to its utility in the synthesis of azo dyes and pigments, which constitute a large and commercially significant class of colorants.

The synthesis of azo dyes from 3-Chloro-2-nitro-p-anisidine follows a well-established two-step process involving diazotization followed by an azo coupling reaction. nih.gov

Diazotization: The process begins with the treatment of 3-Chloro-2-nitro-p-anisidine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). nih.gov This reaction converts the primary aromatic amine group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction. nih.gov Common coupling components include phenols, naphthols, and aromatic amines. The position of the azo bridge on the coupling component is directed by the activating groups present on its ring. For instance, hydroxyl or amino groups direct the incoming diazonium ion to the para position if it is available; otherwise, coupling occurs at the ortho position. nih.gov

The specific structure of the coupling component determines the final properties of the resulting azo dye or pigment. A wide variety of colors can be achieved by systematically varying the coupling partner.

The color of the dyes derived from 3-Chloro-2-nitro-p-anisidine is determined by the extent of the conjugated π-electron system and the nature of the substituents on the aromatic rings. The azo group (-N=N-) acts as a chromophore, the primary color-conferring group. The substituents on both the diazo component (3-Chloro-2-nitro-p-anisidine) and the coupling component act as auxochromes, which modify the absorption of light by the chromophore.

The presence of both electron-withdrawing groups (EWG) and electron-donating groups (EDG) on the dye molecule can lead to a push-pull system, which often results in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax), leading to deeper colors. atbuftejoste.com.ng In dyes derived from 3-Chloro-2-nitro-p-anisidine:

The nitro group (-NO₂) and the chloro group (-Cl) are strong and moderate electron-withdrawing groups, respectively.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group.

This combination of substituents can be expected to produce dyes with intense colors. For example, azo dyes synthesized from p-nitroaniline have shown maximum absorption wavelengths in the range of 465-500 nm. atbuftejoste.com.ng The exact colorimetric and spectroscopic properties would depend on the specific coupling component used.

Table 1: Predicted Spectroscopic Effects of Substituents in Azo Dyes Derived from 3-Chloro-2-nitro-p-anisidine

| Substituent | Type | Expected Effect on λmax |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Bathochromic Shift (Deeper Color) |

| Chloro (-Cl) | Moderate Electron-Withdrawing | Bathochromic Shift (Deeper Color) |

| Methoxy (-OCH₃) | Electron-Donating | Bathochromic Shift (Deeper Color) |

Building Block for Specialty Polymers and Functional Materials

Beyond dyes, 3-Chloro-2-nitro-p-anisidine can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The reactivity of its amino group and the potential for modification of its other functional groups are key to this application.

The primary amine group of 3-Chloro-2-nitro-p-anisidine allows for its direct incorporation into polymer chains through polycondensation reactions. For instance, it could react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would have the substituted aromatic ring as a pendant group, which could impart specific properties such as thermal stability, altered solubility, or a high refractive index.

Alternatively, 3-Chloro-2-nitro-p-anisidine can be chemically modified to produce novel monomers. For example, the amine group could be reacted to introduce a polymerizable group like an acrylate (B77674) or a vinyl group. Subsequent polymerization of these monomers could lead to functional polymers with tailored properties. The nitro group could also be reduced to an amine, providing a second reactive site for cross-linking or further functionalization of the polymer.

Intermediate in the Synthesis of Agrochemicals and Industrial Additives (excluding bioactivity)

Substituted anilines are important intermediates in the chemical industry for the production of a wide range of products, including agrochemicals and industrial additives. For instance, chloro- and methyl-substituted anilines are used as precursors for herbicides. google.comnih.gov 3-Chloro-2-methylaniline (B42847) is a known intermediate in the manufacture of azo dyes. nih.gov

While detailed information on the specific use of 3-Chloro-2-nitro-p-anisidine in the synthesis of commercial agrochemicals is not widely published, its structure suggests potential pathways. The various functional groups on the ring can be manipulated through a range of organic reactions to build more complex molecules. For example, the nitro group can be reduced to an amine, the chloro group can be substituted via nucleophilic aromatic substitution under certain conditions, and the amine group can be transformed into a variety of other functional groups. These transformations make it a plausible, though not extensively documented, intermediate for the synthesis of complex organic molecules used as industrial additives.

Derivatization to Candidate Agrochemical Intermediates

In the field of agrochemical synthesis, substituted anilines and their nitro derivatives are crucial building blocks for a range of herbicides and fungicides. While direct evidence for the use of 3-Chloro-2-nitro-p-anisidine in commercially available agrochemicals is limited in publicly accessible literature, its structural similarity to known precursors suggests its potential as a candidate intermediate.

For instance, the synthesis of certain herbicides involves the use of chlorinated and methylated anilines. A related compound, 3-chloro-2-methylaniline, is a key intermediate in the production of the quinoline (B57606) carboxylic acid herbicide, quinclorac. This herbicide is effective in controlling various weeds in rice cultivation. The production of 3-chloro-2-methylaniline often starts from 2-chloro-6-nitrotoluene, which undergoes reduction of the nitro group to an amine. While not a direct derivative, the synthesis of such agrochemical intermediates highlights the industrial importance of the substituted chloro-nitro-aniline scaffold present in 3-Chloro-2-nitro-p-anisidine.

The presence of the nitro group in 3-Chloro-2-nitro-p-anisidine offers a reactive site that can be readily reduced to an amino group, which can then undergo a variety of chemical transformations to build more complex molecular architectures. The chloro and methoxy groups also influence the reactivity of the aromatic ring and can be retained or modified in subsequent synthetic steps to fine-tune the biological activity of the final agrochemical product.

Table 1: Potential Agrochemical Intermediates via Derivatization of 3-Chloro-2-nitro-p-anisidine

| Derivative Structure | Potential Agrochemical Class | Key Reaction Step |

| 3-Chloro-4-methoxy-1,2-diaminobenzene | Fungicides, Herbicides | Reduction of the nitro group |

| N-acylated derivatives | Herbicides | Acylation of the amino group |

| Diazonium salt derivatives | Herbicides, Plant Growth Regulators | Diazotization of the amino group |

Role in Non-Biological Industrial Processes

Substituted anilines, particularly those containing nitro groups, have historically been foundational to the synthetic dye industry. These compounds serve as precursors to azo dyes, which constitute a large and important class of colorants used in textiles, printing, and other industrial applications. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

3-Chloro-2-nitro-p-anisidine possesses the necessary primary amino group for diazotization. The resulting diazonium salt can then be reacted with various coupling agents, such as phenols, naphthols, or other aromatic amines, to produce a wide spectrum of colors. The final color of the azo dye is influenced by the specific substituents on both the diazonium salt precursor and the coupling component. The chloro, nitro, and methoxy groups on the 3-Chloro-2-nitro-p-anisidine backbone would be expected to modulate the electronic properties of the resulting dye molecule, thereby affecting its color and fastness properties.

While specific examples of commercial dyes derived from 3-Chloro-2-nitro-p-anisidine are not readily found in the literature, the general synthetic route is well-established for analogous compounds. For example, various substituted nitroanilines and chloroanilines are routinely used as diazo components in the synthesis of disperse dyes for polyester (B1180765) fibers.

Table 2: Hypothetical Azo Dyes from 3-Chloro-2-nitro-p-anisidine

| Coupling Component | Resulting Azo Dye Structural Class | Potential Color Range |

| Phenol | Hydroxyazo dye | Yellow to Orange |

| N,N-Dimethylaniline | Aminoazo dye | Orange to Red |

| 2-Naphthol | Naphthol azo dye | Red to Brown |

Reagent in Analytical Chemistry Methodologies

The functional groups present in 3-Chloro-2-nitro-p-anisidine also lend themselves to potential applications in analytical chemistry, particularly in the development of derivatization agents and components of spectrophotometric reagent systems.

Development of Derivatization Agents for Trace Analysis

In analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), derivatization is often employed to enhance the detectability and improve the chromatographic behavior of analytes. Derivatizing agents are chemical compounds that react with the analyte to form a derivative with more favorable properties for analysis.

The primary amino group of 3-Chloro-2-nitro-p-anisidine can be reacted with various functional groups in analyte molecules, such as carboxylic acids, to form amides. The introduction of the chromophoric nitro and chloro-substituted aromatic ring from 3-Chloro-2-nitro-p-anisidine into the analyte molecule can significantly enhance its ultraviolet (UV) absorbance, making it more amenable to detection by UV-Vis detectors in HPLC.

Furthermore, the presence of electronegative chlorine and nitro groups could potentially make the derivatives suitable for detection by an electron capture detector (ECD) in GC, which is highly sensitive to halogenated and nitro-containing compounds. While specific applications of 3-Chloro-2-nitro-p-anisidine as a derivatizing agent are not extensively documented, the chemical principles underlying its potential use are well-established with other aromatic amines.

Use in Spectrophotometric Reagent Systems

Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances. The method often relies on the reaction of an analyte with a reagent to produce a colored product, the absorbance of which is proportional to the analyte's concentration.

The aromatic amine structure of 3-Chloro-2-nitro-p-anisidine makes it a candidate for use in such reagent systems. For instance, it could be diazotized and then coupled with a target analyte that acts as a coupling agent to form a colored azo dye. This approach is commonly used for the determination of phenols, aromatic amines, and other compounds that can undergo electrophilic substitution. The intensity of the color of the resulting dye, measured by a spectrophotometer, would allow for the quantification of the analyte.

While specific spectrophotometric methods employing 3-Chloro-2-nitro-p-anisidine are not detailed in the available literature, the chemical principles are analogous to those used with other substituted anilines in colorimetric analysis. The selection of a particular substituted aniline (B41778) for a spectrophotometric method often depends on factors such as the stability of the diazonium salt, the molar absorptivity of the resulting azo dye, and the selectivity of the reaction.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Nitro P Anisidine

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Chloro-2-nitro-p-anisidine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For 3-Chloro-2-nitro-p-anisidine, the HOMO is expected to be localized primarily on the electron-rich p-anisidine (B42471) ring, particularly on the amino and methoxy (B1213986) groups, which are strong electron-donating groups. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the chloro-substituted portion of the benzene (B151609) ring. This distribution suggests that the molecule is susceptible to electrophilic attack at the anisidine ring and nucleophilic attack at the nitro- and chloro-substituted positions. The charge transfer that occurs within the molecule, as indicated by HOMO-LUMO analysis, is a key aspect of its electronic properties. scispace.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS map displays regions of varying electrostatic potential on the molecular surface. For 3-Chloro-2-nitro-p-anisidine, the EPS map would reveal negative potential (red and yellow regions) around the oxygen atoms of the nitro and methoxy groups, and to a lesser extent, the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. nih.govdtic.mil Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the aromatic ring, particularly near the electron-withdrawing nitro and chloro substituents, highlighting these as potential sites for nucleophilic interaction. nih.govdtic.mildtic.mil

Conformational Analysis and Energy Minimization

The three-dimensional structure of 3-Chloro-2-nitro-p-anisidine is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating specific dihedral angles and calculating the corresponding energy, a torsional potential energy surface (PES) can be generated. For 3-Chloro-2-nitro-p-anisidine, key torsional angles would include the C-N bond of the amino group and the C-O bond of the methoxy group. These scans help in identifying the low-energy conformations and the rotational barriers, providing insight into the molecule's flexibility.

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 0 | 0.00 |

| 2 | 90 | 3.5 |

| 3 | 180 | 1.2 |

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that govern the reaction rates.

For 3-Chloro-2-nitro-p-anisidine, a plausible reaction is nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a nucleophile. libretexts.orglibretexts.orgyoutube.comrsc.org The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards this type of reaction. libretexts.orglibretexts.org Computational studies can map out the entire reaction pathway, starting from the reactants, through the formation of a Meisenheimer complex (a resonance-stabilized anionic intermediate), to the final products. libretexts.orgyoutube.com

The transition state for such a reaction is a first-order saddle point on the potential energy surface. github.iofiveable.me By locating and characterizing this transition state, key information about the reaction's activation energy can be obtained, which is crucial for predicting the reaction rate. fiveable.mewikipedia.orgfiveable.me These theoretical investigations provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Computational Study of Electrophilic/Nucleophilic Attack Sites

Information not available.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Information not available.

Spectroscopic Property Prediction (excluding experimental results/basic identification)

Information not available.

Information not available.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices Excluding Biological/environmental Impact Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Chloro-2-nitro-p-anisidine from complex mixtures. The choice of technique is dictated by the compound's physicochemical properties—such as its polarity, volatility, and thermal stability—and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, thermolabile, and non-volatile compounds like 3-Chloro-2-nitro-p-anisidine. thermofisher.com Method development typically involves a reversed-phase approach, which is well-suited for separating moderately polar aromatic compounds.

A common starting point for method development would be a C18 stationary phase, which separates analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comcdc.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of all components in a mixture in a reasonable timeframe. Detection is commonly performed using a UV-Vis detector, as the nitro and aromatic functionalities of the molecule provide strong chromophores. nih.gov

Validation of an HPLC method is crucial to ensure its reliability. This process involves evaluating several key parameters. While a specific validated method for 3-Chloro-2-nitro-p-anisidine is not widely published, the table below outlines typical parameters based on methods developed for structurally similar compounds like nitrophenols and chloroanilines. scirp.orgresearchgate.net

| Validation Parameter | Typical Specification/Methodology | Example Finding for Analogous Compounds |

|---|---|---|

| Linearity | Analysis of calibration standards at a minimum of five concentration levels. | Correlation coefficient (r²) ≥ 0.995 over a range of 0.02 to 0.9 mg/L. scirp.org |

| Accuracy (Recovery) | Spiking a blank matrix with known concentrations of the analyte and measuring the recovery. | Recoveries in the range of 90–112% in spiked water samples. chromatographyonline.com |

| Precision (RSD) | Repeat analysis of samples at different concentrations on the same day (intra-day) and on different days (inter-day). | Intra-day and inter-day precision (as CV%) smaller than 15%. chromatographyonline.com |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | LODs reported in the range of 0.006 to 0.05 mg/L. scirp.org |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | LOQs typically 3-4 times the LOD. |

| Specificity | Demonstrating that the method can unequivocally assess the analyte in the presence of matrix components. | Baseline separation from other nitroanilines and chlorophenols (Rs > 2.0). thermofisher.comchromatographyonline.com |

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. epa.gov For a semi-polar compound like 3-Chloro-2-nitro-p-anisidine, GC analysis is feasible. The analysis is performed by injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column to a detector. epa.gov

Given the presence of both nitrogen and chlorine atoms in the molecule, GC can be coupled with highly selective detectors to achieve excellent sensitivity and minimize matrix interference. epa.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly specific for compounds containing nitrogen or phosphorus. jijelaboglassplc.comchromatographytoday.com The NPD offers sensitivity that is thousands of times greater for nitrogen-containing compounds than for hydrocarbons, making it an ideal choice for analyzing 3-Chloro-2-nitro-p-anisidine in complex organic matrices. nih.gov

Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, such as those containing halogens (like the chloro- group in the target analyte) and nitro groups. epa.govjijelaboglassplc.com This makes the ECD another excellent option for trace-level analysis, as it provides a strong signal for the target analyte while being less responsive to many common matrix components like hydrocarbons. epa.gov

| Detector | Principle of Operation | Selectivity | Typical Sensitivity |

|---|---|---|---|

| Nitrogen-Phosphorus Detector (NPD) | Measures the increase in current produced when nitrogen or phosphorus compounds are combusted near an electrically heated alkali metal bead. chromatographytoday.com | Highly selective for nitrogen and phosphorus. | Low picogram (pg) range. |

| Electron Capture Detector (ECD) | A radioactive source (⁶³Ni) emits beta particles, creating a steady current. Electronegative compounds capture electrons, causing a decrease in current that is measured. chromatographytoday.com | Highly selective for halogenated and nitro-containing compounds. epa.gov | Femtogram (fg) to low picogram (pg) range. |

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography. libretexts.org It typically uses carbon dioxide above its critical temperature and pressure as the main component of the mobile phase. nih.gov This supercritical fluid has low viscosity and high diffusivity, allowing for fast and efficient separations. chromatographytoday.com

For polar analytes like 3-Chloro-2-nitro-p-anisidine, pure CO2 is not a strong enough solvent, so a polar organic modifier, such as methanol, is added to the mobile phase to increase its elution strength. libretexts.org SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents compared to HPLC. chromatographytoday.com The technique is well-suited for separating polar compounds when used with polar stationary phases, such as those with aminopropyl or cyanopropyl bonded silica (B1680970). nih.gov SFC can be used to analyze a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. teledynelabs.com

Coupled Techniques for Enhanced Selectivity and Sensitivity

To achieve the highest levels of confidence in identification and the lowest detection limits, chromatographic systems are often coupled directly to spectroscopic detectors, a practice known as hyphenation. ijpsjournal.com

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system, it provides definitive identification and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. ijpsjournal.com As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte. ajrconline.org For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, significantly improving sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful techniques for trace quantitative analysis in complex matrices. researchgate.netmdpi.com After separation by LC, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the tandem mass spectrometer. nih.gov In a process known as multiple reaction monitoring (MRM), a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. nih.gov This two-stage filtering process provides exceptional selectivity and sensitivity, allowing for quantification at very low levels, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. researchgate.net Chemical derivatization is sometimes used to improve ionization efficiency for neutral nitroaromatic compounds. researchgate.net

| Parameter | Description | Hypothetical Example for 3-Chloro-2-nitro-p-anisidine |

|---|---|---|

| Ionization Mode | Method used to create ions from the neutral molecule. | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact, protonated molecule [M+H]⁺. | m/z 187.0 (for C₇H₇³⁵ClN₂O₃) |

| Product Ion (Q3) | A characteristic fragment ion produced after collision-induced dissociation (CID) of the precursor ion. | A potential fragment resulting from the loss of a nitro group (NO₂) or other characteristic losses. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized experimentally to maximize product ion signal. |

Beyond mass spectrometry, other spectroscopic detectors can be coupled with chromatography to provide complementary information. actascientific.com These hyphenated techniques are powerful tools for both identification and quantification in complex analytical challenges. ijpsjournal.comijnrd.org

LC-Photodiode Array (PDA): A photodiode array detector, also known as a diode-array detector (DAD), acquires the full UV-Vis spectrum of the eluting compounds. This is advantageous over a standard single-wavelength UV detector because it provides spectral information that can help confirm the identity of a peak and assess its purity. The UV spectrum is a characteristic property of a compound and can be compared against a library for identification.

Advanced Hyphenation (LC-NMR, LC-IR): For definitive structural elucidation of unknown compounds or impurities in a complex matrix, more advanced hyphenated techniques can be employed. researchgate.net Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the acquisition of NMR spectra of compounds as they elute from the column, providing detailed structural information. Similarly, Liquid Chromatography-Infrared Spectroscopy (LC-IR) provides an infrared spectrum, which is useful for identifying functional groups. ijnrd.org While powerful, these techniques are less common for routine quantitative analysis due to their complexity and lower sensitivity compared to MS. uni-due.de

Electrochemical Methods for Detection

Electrochemical methods offer significant advantages for the analysis of electroactive species such as 3-Chloro-2-nitro-p-anisidine, including high sensitivity, rapid analysis times, and suitability for portable instrumentation. acs.org The presence of the reducible nitro group (-NO₂) on the aromatic ring makes this compound an excellent candidate for analysis by techniques that measure current response to an applied potential.

Voltammetry is a powerful electroanalytical technique for the quantitative analysis of nitroaromatic compounds. researchgate.net Methods such as Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are particularly well-suited due to their ability to discriminate against background currents, thereby enhancing sensitivity. researchgate.netmdpi.com

The analysis of 3-Chloro-2-nitro-p-anisidine would leverage the electrochemical reduction of its nitro group. A working electrode, such as a glassy carbon electrode (GCE), is typically employed, often modified to improve sensitivity and selectivity. acs.org The potential is scanned in the negative direction, and the current generated at the potential where the nitro group is reduced is measured. This peak current is directly proportional to the concentration of the analyte in the sample.

Key parameters for a hypothetical DPV analysis of 3-Chloro-2-nitro-p-anisidine are outlined below. These values are representative of what would be expected for a substituted nitroaromatic compound.

Table 1: Representative Parameters for DPV Analysis of 3-Chloro-2-nitro-p-anisidine

| Parameter | Value/Condition | Purpose |

| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and inert surface for the redox reaction. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Auxiliary Electrode | Platinum Wire | Completes the electrical circuit. |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Maintains constant ionic strength and controls pH. |

| Potential Range | +0.2 V to -1.0 V vs. Ag/AgCl | Covers the reduction potential for the nitro group. |

| Pulse Amplitude | 50 mV | Enhances the peak current response. |

| Scan Rate | 20 mV/s | Controls the speed of the potential sweep. |

| Limit of Detection (LOD) | ~0.5 µM | Estimated based on similar nitroaromatic compounds. researchgate.net |

| Linear Range | 1 µM - 100 µM | The concentration range over which the peak current is proportional to concentration. |

Research on various nitroaromatic compounds has demonstrated that the reduction potential is influenced by the nature and position of substituent groups on the aromatic ring. researchgate.net Therefore, the specific reduction potential for 3-Chloro-2-nitro-p-anisidine would be unique, allowing for its potential discrimination from other nitro compounds in a mixture.

Amperometry is another electrochemical technique suitable for the detection of 3-Chloro-2-nitro-p-anisidine. In contrast to voltammetry where the potential is scanned, amperometry involves applying a fixed potential to the working electrode and measuring the resulting current over time. This constant potential is chosen to be in the region where the electrochemical reduction of the analyte is mass-transport limited, ensuring that the measured current is directly proportional to the bulk concentration.

Amperometric sensors can be designed for high-throughput or field-deployable applications. researchgate.net The development of such a sensor for 3-Chloro-2-nitro-p-anisidine would involve optimizing the applied potential and the electrode material. Chemically modified electrodes, incorporating nanomaterials or specific polymers, can be used to preconcentrate the analyte at the electrode surface, thereby enhancing the sensitivity of the measurement. acs.org

Table 2: Projected Performance Characteristics of an Amperometric Sensor for 3-Chloro-2-nitro-p-anisidine

| Performance Metric | Projected Value | Significance |

| Optimal Applied Potential | -0.7 V vs. Ag/AgCl | Potential at which the reduction of the nitro group is diffusion-controlled. |

| Linear Range | 0.5 µM to 200 µM | The functional concentration range of the sensor. |

| Sensitivity | ~0.1 µA/µM | The change in current signal per unit change in concentration. |

| Response Time | < 10 seconds | The time required to reach a stable current signal after analyte introduction. |

| Limit of Detection (LOD) | ~0.1 µM | The lowest concentration reliably detected by the sensor. |

The selectivity of an amperometric sensor can be a challenge if other electroactive compounds that are reduced at the same potential are present in the matrix. However, careful selection of the electrode modifying agent and the operating potential can mitigate such interferences.

Sample Preparation Strategies for Complex Matrices

Prior to instrumental analysis, a sample preparation step is often necessary to isolate 3-Chloro-2-nitro-p-anisidine from the sample matrix, remove interfering substances, and preconcentrate the analyte to a level suitable for detection. dntb.gov.ua The choice of technique depends on the nature of the matrix (e.g., industrial process streams, chemical reaction mixtures) and the required level of clean-up.

Solid-Phase Extraction (SPE) is a highly efficient and widely used technique for sample preparation that has largely replaced traditional liquid-liquid extraction for many applications. scispace.com It offers advantages such as higher analyte recovery, reduced solvent consumption, and the potential for automation. scispace.com

For an analyte like 3-Chloro-2-nitro-p-anisidine, a reversed-phase SPE sorbent such as C18-bonded silica or a polymeric sorbent would be appropriate. The protocol involves passing the sample through an SPE cartridge containing the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent.

Table 3: Illustrative Solid-Phase Extraction (SPE) Protocol for 3-Chloro-2-nitro-p-anisidine

| Step | Procedure | Purpose |

| 1. Sorbent Selection | Reversed-phase C18 (500 mg/6 mL) | Retains non-polar to moderately polar analytes from aqueous matrices. |

| 2. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. | To activate the sorbent and ensure reproducible retention. |

| 3. Sample Loading | Pass the aqueous sample (pH adjusted to ~7.0) through the cartridge at a slow flow rate (1-2 mL/min). | To adsorb the analyte onto the C18 sorbent. |

| 4. Washing | Pass 5 mL of 5% methanol in water through the cartridge. | To remove polar, interfering compounds. |

| 5. Elution | Elute the analyte with 2 x 2 mL of methanol or acetonitrile. | To desorb the purified analyte from the sorbent. |

| Expected Recovery | > 90% | Based on typical recoveries for similar chloro- and nitro-substituted aromatics. nih.gov |

Optimization of parameters such as sample pH, wash solvent composition, and elution solvent is critical to achieving high recovery and purity.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For 3-Chloro-2-nitro-p-anisidine, the efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the extracting solvent.

As an aniline (B41778) derivative, the compound's amino group (-NH₂) is basic. To ensure the compound is in its neutral, more organosoluble form, the pH of the aqueous sample should be adjusted to be well above the pKa of the protonated amino group. A basic pH (> 11) is generally effective for extracting aniline derivatives. epa.gov

The optimization process involves systematically varying key parameters to maximize the extraction efficiency.

Table 4: Optimization Parameters for Liquid-Liquid Extraction (LLE) of 3-Chloro-2-nitro-p-anisidine

| Parameter | Investigated Range | Optimal Condition | Rationale |

| Extraction Solvent | Dichloromethane, Ethyl Acetate, Toluene | Dichloromethane | Provides good solubility for a wide range of organic compounds and is denser than water, simplifying separation. |

| Aqueous Phase pH | 7 - 12 | > 11 | Ensures the aniline functional group is deprotonated, maximizing its partition into the organic phase. epa.gov |

| Solvent:Aqueous Ratio | 1:10 to 1:2 (v/v) | 1:5 | Balances extraction efficiency with minimizing solvent usage. |

| Extraction Time (Shaking) | 2 - 15 minutes | 5 minutes | Sufficient time to reach partition equilibrium without forming stable emulsions. |

| Number of Extractions | 1 to 3 | 3 | Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. |

Following extraction, the organic phases are combined, dried (e.g., with anhydrous sodium sulfate), and concentrated to a smaller volume before final analysis.

Future Research Directions and Emerging Paradigms for 3 Chloro 2 Nitro P Anisidine

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

Traditional synthetic routes for nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents. The future of 3-Chloro-2-nitro-p-anisidine synthesis lies in the adoption of green chemistry principles to develop more sustainable and environmentally benign processes. Key areas of exploration will include:

Catalytic Hydrogenation and Transfer Hydrogenation: A primary focus will be the replacement of stoichiometric reducing agents with catalytic systems for the reduction of a precursor like 1-chloro-4-methoxy-2,3-dinitrobenzene. Noble metal catalysts (e.g., Pt, Pd) and non-noble metal catalysts (e.g., Ni, Fe) supported on various materials are being investigated for their efficiency and selectivity in the reduction of halogenated nitroaromatics. acs.orgmdpi.commagnusgroup.orgrsc.org Transfer hydrogenation, utilizing safer hydrogen donors like formic acid or isopropanol, presents a promising alternative to the use of high-pressure hydrogen gas.

Green Solvents and Reaction Media: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Research into utilizing greener solvents such as water, supercritical fluids (like CO2), or bio-based solvents for the synthesis of chloro-nitro aromatic amines is crucial. benthamscience.com The development of solvent-free reaction conditions is another key goal.

Renewable Resources and Feedstocks: A long-term vision involves the development of synthetic pathways that utilize renewable feedstocks. While challenging, this approach aligns with the principles of a circular economy and sustainable chemical production. rsc.org

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of metal catalysts (e.g., Pt, Pd, Ni) with H2 gas. | High efficiency, potential for high selectivity. |

| Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid) with a catalyst. | Avoids high-pressure H2, milder reaction conditions. |

| Green Solvents | Use of water, supercritical fluids, or bio-solvents. | Reduced environmental impact, improved safety. |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Minimized waste, potential for higher reaction rates. |

Development of New Derivatization Strategies for Advanced Applications

The functional groups of 3-Chloro-2-nitro-p-anisidine—the amino, nitro, chloro, and methoxy (B1213986) groups—offer multiple sites for derivatization, opening avenues for the creation of novel molecules with tailored properties for advanced applications.

Amino Group Functionalization: The primary amine group is a key site for derivatization. Acylation to form amides, sulfonamides, and ureas can lead to compounds with potential applications in medicinal chemistry. nih.gov The synthesis of Schiff bases through condensation with aldehydes and ketones can generate ligands for catalysis or functional materials.

Nitro Group Transformations: The nitro group can be reduced to an amino group, allowing for the synthesis of diamine derivatives. These can serve as monomers for high-performance polymers or as building blocks for complex heterocyclic systems. The nitro group can also be involved in nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups. researchgate.net

Aromatic Ring Functionalization: The benzene (B151609) ring itself can be further functionalized through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. This allows for the synthesis of more complex substituted anisidines.

| Derivatization Site | Potential Reaction | Resulting Functional Group | Potential Applications |

| Amino Group | Acylation | Amide, Sulfonamide | Pharmaceuticals, Agrochemicals |

| Amino Group | Schiff Base Formation | Imine | Ligands, Dyes |

| Nitro Group | Reduction | Amine | Polymer Monomers, Heterocycles |